Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by a complex structure that includes a pyrrolidine ring, a naphthalene moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with pyrrolidine-2-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely but often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide: Used in various chemical applications.
1-Amino-5,6,7,8-tetrahydronaphthalene: Another compound with a similar naphthalene moiety.
Uniqueness
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and a naphthalene moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-16(18)14-9-12(10-17-14)20-15-8-4-6-11-5-2-3-7-13(11)15/h4,6,8,12,14,17H,2-3,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKIZFGLBRAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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